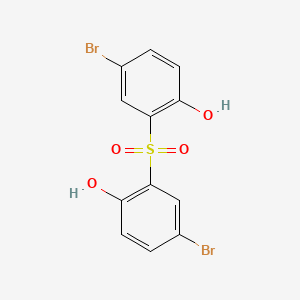

2,2'-Sulfonylbis(4-bromophenol)

Descripción

Propiedades

Número CAS |

5336-23-2 |

|---|---|

Fórmula molecular |

C12H8Br2O4S |

Peso molecular |

408.06 g/mol |

Nombre IUPAC |

4-bromo-2-(5-bromo-2-hydroxyphenyl)sulfonylphenol |

InChI |

InChI=1S/C12H8Br2O4S/c13-7-1-3-9(15)11(5-7)19(17,18)12-6-8(14)2-4-10(12)16/h1-6,15-16H |

Clave InChI |

NZPRBTZJWXINLY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1Br)S(=O)(=O)C2=C(C=CC(=C2)Br)O)O |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism

The most widely reported synthesis of 2,2'-sulfonylbis(4-bromophenol) involves the direct sulfonation of 4-bromophenol with sulfuryl chloride (SOCl). The reaction proceeds via electrophilic aromatic substitution, where the sulfonyl group bridges two phenolic rings at the ortho positions relative to the hydroxyl groups. The mechanism initiates with the generation of a chlorosulfonium intermediate, which reacts with the deprotonated phenol to form the sulfonyl linkage.

Optimized Reaction Conditions

Typical reaction parameters are as follows:

| Parameter | Condition |

|---|---|

| Solvent | Anhydrous dichloromethane or ether |

| Base | Pyridine or triethylamine |

| Temperature | 0–5°C (ice-water bath) |

| Molar Ratio | 1:2 (SOCl:4-bromophenol) |

| Reaction Time | 4–6 hours |

The base neutralizes HCl byproducts, shifting the equilibrium toward product formation. Lower temperatures minimize side reactions such as polysulfonation.

Purification and Characterization

The crude product is purified via recrystallization from ethanol or acetone, yielding colorless crystals. Key characterization data include:

-

H NMR (DMSO-d): δ 10.2 (s, 2H, OH), 7.45 (d, 4H, aromatic), 6.95 (d, 4H, aromatic)

-

IR (KBr): 3400 cm (O–H), 1170 cm (S=O)

Alternative Synthesis via Thioether Oxidation

Preparation of Thioether Intermediate

An alternative route involves synthesizing 2,2'-thiobis(4-bromophenol) as a precursor. This is achieved by reacting 4-bromophenol with sulfur dichloride (SCl) in tetrahydrofuran (THF) at 25°C for 12 hours. The thioether intermediate is isolated via filtration and washed with cold hexane.

Oxidation to Sulfonyl Derivative

The thioether is oxidized using hydrogen peroxide (HO) in acetic acid:

Conditions :

Comparative Analysis of Synthesis Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct Sulfonation | High atom economy; fewer steps | Requires strict temperature control |

| Thioether Oxidation | Avoids SOCl handling | Lower yield; additional steps |

The direct method is preferred industrially due to its simplicity, whereas the thioether route is safer for small-scale laboratories .

Análisis De Reacciones Químicas

Tipos de Reacciones: 2,2’-Sulfonilbis(4-bromofenol) experimenta diversas reacciones químicas, que incluyen:

Reacciones de Sustitución: Los átomos de bromo pueden ser sustituidos por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.

Reacciones de Oxidación: Los grupos fenólicos pueden oxidarse a quinonas utilizando agentes oxidantes como el permanganato de potasio.

Reacciones de Reducción: El grupo sulfonilo puede reducirse a un sulfuro utilizando agentes reductores como el hidruro de litio y aluminio.

Reactivos y Condiciones Comunes:

Sustitución: Nucleófilos (por ejemplo, aminas, tioles), disolventes (por ejemplo, etanol, agua) y catalizadores (por ejemplo, catalizadores básicos como NaOH).

Oxidación: Agentes oxidantes (por ejemplo, permanganato de potasio), condiciones ácidas o básicas.

Reducción: Agentes reductores (por ejemplo, hidruro de litio y aluminio), condiciones anhidras.

Productos Principales:

Sustitución: Derivados con nucleófilos sustituidos.

Oxidación: Derivados de quinona.

Reducción: Derivados de sulfuro.

Aplicaciones Científicas De Investigación

2,2’-Sulfonilbis(4-bromofenol) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas complejas y polímeros.

Biología: Investigado por su potencial como inhibidor enzimático debido a su capacidad de interactuar con macromoléculas biológicas.

Medicina: Explorado por sus propiedades antimicrobianas y su posible uso en el desarrollo de fármacos.

Industria: Utilizado como retardante de llama y en la producción de materiales de alto rendimiento.

Mecanismo De Acción

El mecanismo por el cual 2,2’-Sulfonilbis(4-bromofenol) ejerce sus efectos implica la interacción de sus grupos bromofenol con las moléculas diana. El grupo sulfonilo mejora la capacidad del compuesto para formar complejos estables con diversos sustratos, lo que facilita su uso en procesos de catálisis e inhibición. Los objetivos moleculares y las vías implicadas dependen de la aplicación específica, como la inhibición enzimática o la actividad antimicrobiana .

Compuestos Similares:

2,2’-Sulfonilbis(4-clorofenol): Estructura similar pero con átomos de cloro en lugar de bromo.

2,2’-Sulfonilbis(4-fluorofenol): Contiene átomos de flúor en lugar de bromo.

2,2’-Sulfonilbis(4-yodofenol): Contiene átomos de yodo en lugar de bromo.

Singularidad: 2,2’-Sulfonilbis(4-bromofenol) es único debido a la presencia de átomos de bromo, que confieren reactividad y propiedades distintas en comparación con sus análogos halogenados. Los átomos de bromo mejoran la capacidad del compuesto para participar en reacciones de sustitución y aumentan su estabilidad general .

Comparación Con Compuestos Similares

4,4'-Sulphonylbis(2,6-dibromophenol)

- Structure: Contains sulfonyl and bromophenol groups, but bromines are at the 2,6-positions instead of 4-position.

- Properties : Higher molecular weight (565.85 g/mol) due to four bromine atoms .

- Applications: Used as a flame retardant (Tetrabromobisphenol S) due to thermal stability .

- Key Difference: The 2,6-dibromo substitution increases steric hindrance, reducing reactivity in metal coordination compared to 2,2'-sulfonylbis(4-bromophenol) .

Bis(2-hydroxy-5-bromophenyl)methane

- Structure : Replaces sulfonyl with a methylene (-CH₂-) bridge and bromines at 5-positions.

- Properties : Lower molecular weight (358.03 g/mol) and reduced rigidity due to the flexible methylene group .

- Applications: Limited to niche organic synthesis; lacks sulfonyl-related applications in metal chelation .

Schiff Base Ligands with Sulfonyl/Bromophenol Moieties

- Example: Pyridine 2,6-diylbis{2,2’(azamethane-1-ylidene)4-bromophenol} (L) Structure: Combines pyridine and bromophenol groups via azomethine linkages. Applications: Selective adsorption of Cu²⁺ and Cd²⁺ ions at pH 8, with stability constants (log K) exceeding 10 for Cd²⁺ . Comparison: Unlike 2,2'-sulfonylbis(4-bromophenol), this ligand’s pyridine core enhances π-π interactions, improving selectivity for transition metals .

Spectroscopic and Physical Properties

Actividad Biológica

2,2'-Sulfonylbis(4-bromophenol) (CAS No. 5336-23-2) is a synthetic compound characterized by its unique structure, which consists of two bromophenol groups linked by a sulfonyl moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of 2,2'-Sulfonylbis(4-bromophenol), supported by relevant data tables and research findings.

The chemical formula for 2,2'-Sulfonylbis(4-bromophenol) is , with a molecular weight of 408.06 g/mol. The compound features two bromine atoms, which enhance its reactivity and biological activity compared to other halogenated phenols.

| Property | Value |

|---|---|

| CAS No. | 5336-23-2 |

| Molecular Formula | C12H8Br2O4S |

| Molecular Weight | 408.06 g/mol |

| IUPAC Name | 4-bromo-2-(5-bromo-2-hydroxyphenyl)sulfonylphenol |

| InChI Key | NZPRBTZJWXINLY-UHFFFAOYSA-N |

The biological activity of 2,2'-Sulfonylbis(4-bromophenol) is primarily attributed to its ability to interact with various biological macromolecules. The sulfonyl group enhances the compound's capacity to form stable complexes with proteins and nucleic acids, which may lead to enzyme inhibition and modulation of signaling pathways.

Antimicrobial Activity

Research has indicated that 2,2'-Sulfonylbis(4-bromophenol) exhibits significant antimicrobial properties. A study demonstrated that it effectively inhibited the growth of several bacterial strains, showcasing its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of 2,2'-Sulfonylbis(4-bromophenol)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Anticancer Properties

The anticancer potential of 2,2'-Sulfonylbis(4-bromophenol) has been explored in various studies. It has shown inhibitory effects on cancer cell proliferation and induced apoptosis in several cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies revealed that treatment with 2,2'-Sulfonylbis(4-bromophenol) resulted in significant growth inhibition of human hepatoma cell line Bel7402, with an IC50 value of approximately 8.7 µg/mL. The mechanism underlying this effect involves modulation of β1-integrin/FAK signaling pathways, leading to reduced cell migration and invasion.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Bel7402 | 8.7 | Inhibition of β1-integrin/FAK signaling |

| SK-OV-3 | 12.5 | Induction of apoptosis |

| HCT-116 | 15.0 | Cell cycle arrest |

Comparative Analysis with Similar Compounds

Comparative studies have been conducted to evaluate the biological activity of 2,2'-Sulfonylbis(4-bromophenol) against similar compounds such as 2,2'-Sulfonylbis(4-chlorophenol) and 2,2'-Sulfonylbis(4-fluorophenol). The presence of bromine in the structure significantly enhances the compound's reactivity and biological efficacy.

Table 3: Comparison with Similar Compounds

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| 2,2'-Sulfonylbis(4-bromophenol) | Effective (10-20 µg/mL) | Effective (8.7 µg/mL) |

| 2,2'-Sulfonylbis(4-chlorophenol) | Moderate (20-30 µg/mL) | Less effective (>20 µg/mL) |

| 2,2'-Sulfonylbis(4-fluorophenol) | Low (<50 µg/mL) | Not effective |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2'-Sulfonylbis(4-bromophenol) derivatives, and how can reaction yields be optimized?

- Methodology : Derivatives of sulfonylbis(4-bromophenol) can be synthesized via condensation reactions with hydrazine derivatives. For instance, reacting 4,4'-sulfonyldianiline with cyclohexane-1,3-dione or dimethylcyclohexane-1,3-dione under reflux in ethanol/acetic acid yields hydrazone-linked compounds. Optimal conditions include maintaining a 1:2 molar ratio of the sulfonyl precursor to the dione derivative, with reaction times of 6–8 hours at 80–90°C. Yields (60–81%) depend on steric hindrance from substituents like methyl groups .

- Purification : Recrystallization using dimethylformamide (DMF) or ethanol is recommended to isolate high-purity products.

Q. Which spectroscopic techniques are most effective for characterizing 2,2'-Sulfonylbis(4-bromophenol)-based compounds?

- FT-IR Analysis : Detect characteristic peaks such as S=O stretching (1150–1250 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹). Confirm hydrazone formation via N-H stretching (3200–3300 cm⁻¹) .

- NMR Spectroscopy : Use -NMR to identify aromatic protons (δ 7.2–8.1 ppm) and sulfonyl-linked protons. -NMR resolves carbonyl carbons (δ 170–190 ppm) in dione derivatives .

- UV-Vis Spectroscopy : Solvent polarity significantly affects absorption maxima. For example, in methanol, λmax shifts due to hydrogen bonding, while DMF stabilizes charge-transfer transitions .

Q. How can researchers differentiate structural analogs of sulfonylbis(4-bromophenol) compounds?

- Substituent Effects : Compare analogs like 4,4'-Sulfonylbis(2-aminophenol) (CAS 7545-50-8), where amino groups enhance hydrogen bonding, versus bromine’s electron-withdrawing effects in 2,2'-Sulfonylbis(4-bromophenol).

- Thermal Analysis : Melting points vary with substituents; e.g., hydrazone derivatives exhibit higher melting points (229–295°C) due to intermolecular hydrogen bonding .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in metal-ion adsorption data for sulfonylbis(4-bromophenol)-modified silica?

- Adsorption Optimization : Modify silica surfaces with sulfonylbis(4-bromophenol) via silanization to introduce selective ligands for heavy metals like Cd(II). Control pH (6–7) to maximize ligand-metal interactions while minimizing silica dissolution.

- Competing Ions : Use masking agents (e.g., EDTA) to suppress interference from Ca or Mg. Validate selectivity via ICP-MS and compare with unmodified silica .

Q. How does 2,2'-Sulfonylbis(4-bromophenol) function in coordination chemistry, and what are its applications?

- Schiff Base Ligands : React with Zn(II) sulfate to form nano-complexes for catalytic or antimicrobial applications. Use green biosynthesis methods (e.g., aqueous-phase synthesis) to enhance sustainability. Characterize complexes via TEM, XRD, and FT-IR to confirm metal-ligand coordination .

- Applications : These complexes show promise in photocatalytic degradation of organic pollutants or as antibacterial agents due to sulfonyl and bromine groups enhancing redox activity .

Q. What advanced computational methods predict the solvent effects on sulfonylbis(4-bromophenol) reactivity?

- DFT Calculations : Model solvent polarity (e.g., methanol vs. chloroform) to predict charge distribution and reaction pathways. Correlate with experimental UV-Vis data to validate solvatochromic shifts .

- MD Simulations : Analyze hydrogen-bonding networks in aqueous vs. nonpolar solvents to optimize reaction conditions for synthesis or catalysis .

Methodological Notes

- Key References : Evidence from peer-reviewed journals (e.g., Jurnal Kimia Sains dan Aplikasi) and synthesis protocols were prioritized.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.